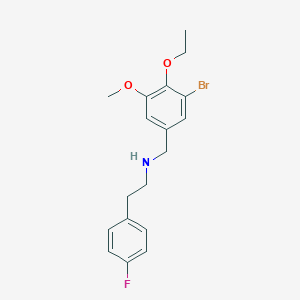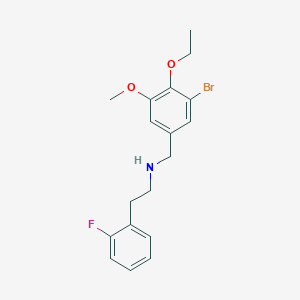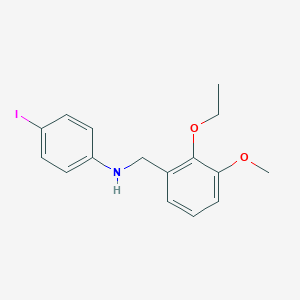![molecular formula C15H11F3INO2 B283333 N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B283333.png)
N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide, commonly known as ITM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. ITM is a member of the benzamide family and is a potent inhibitor of a specific enzyme, which makes it useful in various biochemical and physiological studies.
Wirkmechanismus
ITM exerts its effects by inhibiting the enzyme. The enzyme is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting this enzyme, ITM can alter these processes and provide insight into their underlying mechanisms.
Biochemical and Physiological Effects:
ITM has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. ITM has also been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
ITM has several advantages as a tool compound for scientific research. It is a potent and specific inhibitor of the enzyme, which makes it useful in investigating the role of this enzyme in various biological processes. ITM is also relatively easy to synthesize and can be obtained in large quantities. However, ITM also has some limitations. It can be toxic at high concentrations, and its effects on other enzymes and signaling pathways are not well understood.
Zukünftige Richtungen
There are several future directions for research involving ITM. One area of interest is the development of more potent and specific inhibitors of the enzyme. Another area of interest is the investigation of the effects of ITM on other signaling pathways and enzymes. Additionally, the potential clinical applications of ITM in the treatment of cancer and other diseases are also worth exploring.
Synthesemethoden
The synthesis of ITM involves a multi-step process that requires several reagents and solvents. The first step involves the reaction of 4-iodo-2-(trifluoromethyl)aniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction yields the intermediate product, which is then treated with hydrochloric acid to obtain the final product, ITM.
Wissenschaftliche Forschungsanwendungen
ITM has been extensively studied for its potential applications in scientific research. It is primarily used as a tool compound to investigate the role of specific enzymes in various biological processes. ITM is a potent inhibitor of the enzyme, which makes it useful in studying the effects of this enzyme on cellular signaling pathways and other biochemical reactions.
Eigenschaften
Molekularformel |
C15H11F3INO2 |
|---|---|
Molekulargewicht |
421.15 g/mol |
IUPAC-Name |
N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C15H11F3INO2/c1-22-11-4-2-3-9(7-11)14(21)20-13-6-5-10(19)8-12(13)15(16,17)18/h2-8H,1H3,(H,20,21) |
InChI-Schlüssel |
XKTMKPZJTOLFCL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283251.png)
![N-{2-[(2-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283252.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283253.png)
![4-amino-N-[2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283256.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283258.png)
![N-{[2-(benzyloxy)-1-naphthyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B283259.png)
![N-[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]-N-(4-pyridinylmethyl)amine](/img/structure/B283261.png)
![1-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B283262.png)
![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B283263.png)
![N-{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}-N-(2-thienylmethyl)amine](/img/structure/B283266.png)



![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenoxyacetamide](/img/structure/B283273.png)